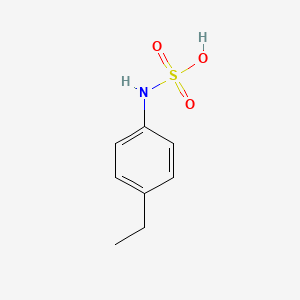

(4-Ethylphenyl)sulfamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

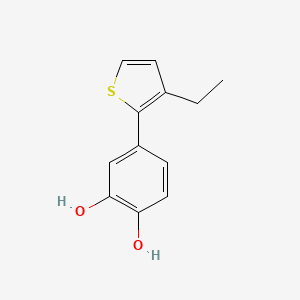

Acide (4-éthylphényl)sulfamique : acide N-(4-éthylphényl)sulfamique ou acide 4-éthylbenzènesulfamique ) a pour formule chimique C₈H₁₁NO₃S . Sa masse moléculaire est d'environ 201,243 Da . Ce composé appartient à la classe des acides sulfamiques, qui sont des dérivés de l'acide sulfurique où un groupe hydroxyle est remplacé par un groupe amino ou amino substitué.

Méthodes De Préparation

Voies de synthèse :

- La méthode la plus courante implique la sulfonation directe de l'acide 4-éthylbenzènesulfonique en utilisant de l'acide sulfurique ou de l'acide chlorosulfonique. La réaction se déroule comme suit :

Sulfonation directe : C₈H₁₀O₄S+H₂SO₄→Acide (4-éthylphényl)sulfamique+H₂O

Une autre voie implique le traitement du chlorure de 4-éthylbenzènesulfonyle avec de l'ammoniac ou de l'hydroxyde d'ammonium :Ammonolyse du chlorure de 4-éthylbenzènesulfonyle : C₈H₁₀O₂ClS+NH₃→Acide (4-éthylphényl)sulfamique+HCl

Production industrielle : La production à l'échelle industrielle utilise généralement la méthode de sulfonation directe en raison de sa simplicité et de son efficacité.

Analyse Des Réactions Chimiques

Acide (4-éthylphényl)sulfamique : peut participer à diverses réactions :

Réactions acide-base : Il se comporte comme un acide faible, libérant un proton pour former l'ion sulfamate correspondant.

Estérification : Il peut réagir avec des alcools pour former des sulfamates.

Amidation : La réaction avec des amines donne des sulfamides.

Déshydratation : Le chauffage peut entraîner la perte d'eau, formant la sulfimide correspondante.

Les réactifs courants comprennent les acides forts (acide sulfurique, acide chlorhydrique), les bases (hydroxyde d'ammonium) et les alcools.

4. Applications de la recherche scientifique

Acide (4-éthylphényl)sulfamique : trouve des applications dans :

Chimie : En tant que réactif en synthèse organique.

Biologie : Utilisé dans des études d'inhibition enzymatique.

Médecine : Envisagé pour son potentiel en tant que candidat médicament.

Industrie : Dans la production de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action exact est tributaire du contexte. Il implique probablement des interactions avec des cibles ou des voies moléculaires spécifiques, influençant les processus biologiques.

Applications De Recherche Scientifique

(4-Ethylphenyl)sulfamic acid: finds applications in:

Chemistry: As a reagent in organic synthesis.

Biology: Used in enzyme inhibition studies.

Medicine: Investigated for its potential as a drug candidate.

Industry: In the production of specialty chemicals.

Mécanisme D'action

The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparaison Avec Des Composés Similaires

Acide (4-éthylphényl)sulfamique : est unique en raison de sa substitution éthylique sur le cycle phényle. Des composés similaires comprennent d'autres acides sulfamiques (par exemple, l'acide p-toluènesulfamique) et des sulfonamides apparentés.

Propriétés

Formule moléculaire |

C8H11NO3S |

|---|---|

Poids moléculaire |

201.25 g/mol |

Nom IUPAC |

(4-ethylphenyl)sulfamic acid |

InChI |

InChI=1S/C8H11NO3S/c1-2-7-3-5-8(6-4-7)9-13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12) |

Clé InChI |

HXARYYGNSVTEFC-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)NS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydroxypropyl)-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide](/img/structure/B10756010.png)

![2-[(1r)-2-Carboxy-1-(Naphthalen-1-Ylmethyl)ethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B10756024.png)

![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)

![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)

![(3AS,4R,9BR)-4-(4-Hydroxyphenyl)-1,2,3,3A,4,9B-hexahydrocyclopenta[C]chromen-9-OL](/img/structure/B10756049.png)

![12-(2-hydroxyethyl)-2-(1-methylethoxy)-13,14-dihydronaphtho[2,1-a]pyrrolo[3,4-c]carbazol-5(12H)-one](/img/structure/B10756056.png)

![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)

![[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B10756070.png)

![[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10756073.png)

![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)